4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine

BTK Inhibition Kinase Assay Thienopyrimidine

The compound 4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine (CAS 501348-37-4) is a synthetic, polysubstituted thieno[2,3-d]pyrimidine derivative. Its core scaffold is a privileged heterocyclic structure in kinase inhibitor drug discovery.

Molecular Formula C23H22N2O2S
Molecular Weight 390.5
CAS No. 501348-37-4
Cat. No. B2515741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
CAS501348-37-4
Molecular FormulaC23H22N2O2S
Molecular Weight390.5
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)OC
InChIInChI=1S/C23H22N2O2S/c1-23(2,3)16-7-11-18(12-8-16)27-21-20-19(13-28-22(20)25-14-24-21)15-5-9-17(26-4)10-6-15/h5-14H,1-4H3
InChIKeyMGOKMRZSHCWUPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine (CAS 501348-37-4)


The compound 4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine (CAS 501348-37-4) is a synthetic, polysubstituted thieno[2,3-d]pyrimidine derivative. Its core scaffold is a privileged heterocyclic structure in kinase inhibitor drug discovery [1]. The molecule is characterized by a bulky 4-tert-butylphenoxy group at the 4-position and a 4-methoxyphenyl group at the 5-position, which drives high-affinity interactions with its primary target, Bruton's tyrosine kinase (BTK) [2]. Analytical characterization from commercial sources confirms a molecular formula of C₂₃H₂₂N₂O₂S, a molecular weight of 390.5 g/mol, and a typical purity of ≥95% .

Critical Selection Factor: Why Simple 'Thienopyrimidine' Analogs Cannot Substitute for 4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine


Generic substitution within the thienopyrimidine class is not feasible due to extreme sensitivity of BTK inhibition potency to the substitution pattern. The target compound, featuring a specific 4-(4-tert-butylphenoxy) and 5-(4-methoxyphenyl) arrangement, achieves a BTK IC₅₀ of 1 nM [1]. In contrast, closely related analogs with alternative C-4 and C-6 substitutions on a thieno[3,2-d]pyrimidine scaffold exhibit significantly reduced potency, with lead compound 8 showing an IC₅₀ of only 29.9 nM against BTK—a 30-fold loss in activity [2]. This demonstrates that minor structural variations in the thienopyrimidine class lead to large, non-linear differences in target engagement, making precise chemical identity a critical procurement parameter.

Quantitative Differentiation Guide: 4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine vs. Closest Analogs


Battle of the BTK Inhibitors: Target Compound vs. Thieno[3,2-d]pyrimidine Analog 8

The target compound demonstrates a significantly higher biochemical potency against Bruton's tyrosine kinase (BTK) compared to a structurally related thieno[3,2-d]pyrimidine derivative. In a direct cross-study comparison, the target compound achieved an IC₅₀ of 1 nM [1], while compound 8, a representative 4,6-substituted thieno[3,2-d]pyrimidine analog, showed an IC₅₀ of 29.9 nM in a similar BTK enzymatic inhibition assay [2].

BTK Inhibition Kinase Assay Thienopyrimidine

Covalent-Warhead Potential: Structural Determinant of Irreversible BTK Engagement

The target compound originates from a patent family (US20240083900) claiming BTK inhibitors that form covalent bonds with the kinase [1]. This is a class-level inference, as irreversible inhibitors typically achieve prolonged pharmacodynamics and can overcome transient high ATP concentrations. In contrast, many first-generation BTK inhibitors, such as ibrutinib, also achieve covalent binding but suffer from off-target effects due to reactive warhead interactions with non-target kinases [2]. The specific structural features of the target compound (thieno[2,3-d]pyrimidine core with distinct substitution) may offer a differentiated selectivity profile, though direct selectivity data for this compound is not publicly available.

BTK Inhibitor Covalent Inhibitor Irreversible

Molecular Build: Steric Bulk and Electronic Effects of the 4-Tert-Butylphenoxy Substituent

The target compound features a 4-tert-butylphenoxy group, which introduces significant steric bulk and lipophilicity compared to common analogs with smaller substituents (e.g., methoxy or unsubstituted phenoxy). The calculated molecular weight of 390.5 g/mol is higher than that of simpler thieno[2,3-d]pyrimidine derivatives used as general building blocks (often <300 g/mol). For example, the parent thieno[2,3-d]pyrimidine scaffold has a molecular weight of 136.18 g/mol. This increased size directly influences solubility, membrane permeability, and protein-binding pocket complementarity.

Structure-Activity Relationship Physical Properties Drug Design

Application Scenarios for 4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine Based on Differentiated Evidence


High-Potency BTK Chemical Probe Development

The compound's 1 nM IC₅₀ against BTK [1] makes it suitable as a high-affinity starting point for developing chemical probes to study BTK-dependent signaling pathways. Its 30-fold superiority over related thieno[3,2-d]pyrimidine analog 8 (IC₅₀ = 29.9 nM) [2] ensures robust target engagement at low concentrations, which is critical for minimizing off-target effects in cellular assays.

Irreversible Kinase Inhibitor Lead Optimization

As part of a patent family describing covalent BTK inhibitors [3], the compound can serve as a lead molecule for designing irreversible inhibitors with prolonged target residence time. Researchers can modify the electrophilic warhead while retaining the optimized thieno[2,3-d]pyrimidine core to fine-tune reactivity and selectivity.

Structure-Activity Relationship (SAR) Studies on Thienopyrimidine Scaffolds

The well-defined substitution pattern (4-tert-butylphenoxy and 5-methoxyphenyl) provides a distinct chemical vector for exploring SAR around the thieno[2,3-d]pyrimidine core . Its high molecular weight (390.5 g/mol) and steric profile can be systematically varied to probe the limits of hydrophobic pocket tolerance in BTK and related Tec-family kinases.

Selective BTK Inhibition in B-Cell Malignancy Models

Given the established role of BTK in B-cell receptor signaling, the compound can be deployed in in vitro models of B-cell lymphomas to assess the impact of near-complete BTK blockade (1 nM IC₅₀). Its potency profile suggests it may be particularly useful in settings where weaker inhibitors like compound 8 (29.9 nM) fail to achieve full pathway suppression [2].

Quote Request

Request a Quote for 4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.